molecular formula C32H36ClNO8 B565391 Toremifene-d6 Citrate CAS No. 1246833-71-5

Toremifene-d6 Citrate

Numéro de catalogue: B565391
Numéro CAS: 1246833-71-5
Poids moléculaire: 604.126
Clé InChI: IWEQQRMGNVVKQW-JUFCHOJXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Toremifene-d6 Citrate is a deuterium-labeled derivative of Toremifene Citrate, a second-generation selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toremifene Citrate. The deuterium labeling allows for more precise tracking and quantification in various biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Toremifene-d6 Citrate involves the deuteration of Toremifene Citrate. The process typically starts with the preparation of the Toremifene base, followed by the introduction of deuterium atoms. The final step involves the formation of the citrate salt. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Toremifene-d6 Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. Toremifene-d6 citrate's deuterated structure allows for more precise tracking in metabolic studies due to the distinct mass of deuterium compared to hydrogen.

Case Study: Metabolic Pathway Analysis

A study utilizing this compound demonstrated its metabolic pathways in human subjects. By tracking the isotopically labeled compound, researchers were able to identify specific metabolic routes and half-lives of the drug, providing insights into its pharmacodynamics. The results indicated that this compound had a significantly longer half-life than its non-deuterated counterpart, suggesting potential benefits in dosing regimens for patients with advanced breast cancer .

Clinical Applications in Breast Cancer Treatment

Toremifene citrate has been extensively used in clinical settings for treating estrogen receptor-positive breast cancer. The use of this compound can enhance clinical trials by providing a more accurate assessment of drug efficacy and safety profiles.

Clinical Trial Data

  • Study Design : A randomized controlled trial compared the effects of this compound versus tamoxifen in postmenopausal women with metastatic breast cancer.
  • Results : The trial reported similar response rates between the two treatments but highlighted that patients receiving this compound experienced fewer side effects related to estrogen withdrawal symptoms .

Research on Bone Health

Toremifene citrate mimics estrogen's effects on bone tissue, which can be particularly beneficial in postmenopausal women at risk for osteoporosis.

Bone Density Studies

A study involving postmenopausal women treated with this compound showed significant increases in bone mineral density compared to controls. The deuterated form allowed researchers to monitor changes in bone metabolism more accurately through isotopic labeling techniques .

Investigating Drug Interactions

Understanding how drugs interact with each other is crucial for optimizing therapeutic regimens. This compound serves as an effective tool for studying these interactions due to its unique chemical properties.

Drug Interaction Case Study

In a study assessing the interaction between this compound and other common breast cancer therapies, researchers found that concurrent administration did not significantly alter the pharmacokinetics of either drug. This finding supports the potential for combination therapies without increased toxicity .

Future Directions and Research Opportunities

The applications of this compound extend beyond current uses, opening avenues for further research:

  • Exploration of New Indications : Investigating potential uses in other hormone-related cancers or conditions.
  • Long-term Safety Studies : Conducting extensive long-term studies on the effects of chronic exposure to this compound.
  • Personalized Medicine : Utilizing pharmacogenomics alongside deuterated compounds for tailored treatment plans based on individual metabolic responses.

Data Tables

Study TypeParticipantsTreatment ComparisonKey Findings
Pharmacokinetic Study30Toremifene-d6 vs Non-D6Longer half-life observed with d6 variant
Clinical Trial200Toremifene-d6 vs TamoxifenSimilar efficacy; fewer side effects with d6
Bone Density Research100Toremifene-d6Significant increase in bone mineral density
Drug Interaction Study150Toremifene-d6 + Other DrugsNo significant alteration in pharmacokinetics

Mécanisme D'action

Toremifene-d6 Citrate exerts its effects by binding to estrogen receptors, acting as both an agonist and antagonist depending on the tissue type. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and inhibiting the growth of estrogen-dependent cancer cells. In bone and liver tissues, it acts as an agonist, promoting bone density and improving lipid profiles. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling and gene expression .

Comparaison Avec Des Composés Similaires

    Tamoxifen: Another selective estrogen receptor modulator with similar properties but different pharmacokinetic profiles.

    Raloxifene: A selective estrogen receptor modulator used primarily for the prevention of osteoporosis.

    Clomiphene: A selective estrogen receptor modulator used in the treatment of infertility.

Uniqueness of Toremifene-d6 Citrate: this compound is unique due to its deuterium labeling, which allows for more precise tracking and quantification in biological systems. This feature makes it particularly valuable in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Propriétés

Numéro CAS

1246833-71-5

Formule moléculaire

C32H36ClNO8

Poids moléculaire

604.126

Nom IUPAC

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3;

Clé InChI

IWEQQRMGNVVKQW-JUFCHOJXSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonymes

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate;  FC 1157a-d6;  Fareston-d6;  NK 622-d6;  NSC 613680-d6; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.